molecular formula C22H18N4O2 B2598901 N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide CAS No. 1105236-32-5

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide

Cat. No.: B2598901
CAS No.: 1105236-32-5
M. Wt: 370.412
InChI Key: BNYUFCKKLQRJDA-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide is a complex organic compound with a unique structure that combines a quinazolinone core with a picolinamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the picolinamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds.

Scientific Research Applications

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.

    Picolinamide Derivatives: Compounds with the picolinamide moiety may have comparable chemical properties and applications.

Uniqueness

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-14-6-9-17(10-7-14)26-15(2)24-19-11-8-16(13-18(19)22(26)28)25-21(27)20-5-3-4-12-23-20/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYUFCKKLQRJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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